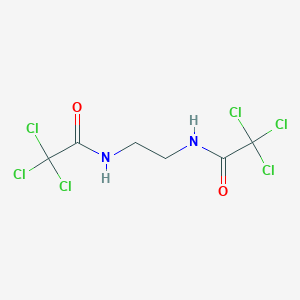
Acetamide, N,N'-ethylenebis(2,2,2-trichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N,N'-ethylenebis(2,2,2-trichloro-), also known as Ethylene Bis(trichloroacetamide) or EBDC, is an organic compound that has been widely used as a fungicide and bactericide in agriculture. It was first synthesized in the 1950s and has since become a popular choice for controlling fungal infections in crops. However, due to its potential toxicity and environmental concerns, there has been a growing interest in exploring alternative methods for pest control.
作用机制
The mechanism of action of EBDC is not fully understood. However, it is believed that the compound works by disrupting the cell membrane of the target organism, leading to cell death. EBDC has also been shown to inhibit the activity of certain enzymes that are essential for cell growth and replication.
Biochemical and Physiological Effects:
EBDC has been shown to have toxic effects on a variety of organisms, including humans, animals, and aquatic life. Exposure to EBDC can lead to skin irritation, respiratory problems, and neurological symptoms. In animals, EBDC has been shown to cause liver and kidney damage, as well as reproductive toxicity. Additionally, EBDC has been found to be persistent in the environment, with the potential to accumulate in soil and water sources.
实验室实验的优点和局限性
EBDC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. Additionally, EBDC has a broad spectrum of activity, making it useful for studying a variety of organisms. However, due to its potential toxicity and environmental concerns, caution must be taken when using EBDC in laboratory experiments.
未来方向
There are several areas of research that could be explored in the future regarding EBDC. One area of interest is the development of alternative methods for pest control that are less toxic and more environmentally friendly. Additionally, further studies could be conducted to better understand the mechanism of action of EBDC and its potential effects on human health. Finally, research could be conducted to explore the use of EBDC in water treatment and other environmental applications.
合成方法
EBDC can be synthesized through the reaction of ethylenediamine with trichloroacetic acid. The reaction produces a white crystalline solid that is soluble in water and organic solvents. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
EBDC has been extensively studied for its antifungal and antibacterial properties. It has been used to control a wide range of plant pathogens, including Fusarium, Botrytis, and Alternaria. Studies have also shown that EBDC can be effective against bacterial infections in animals and humans. Additionally, EBDC has been investigated for its potential use in water treatment, as it can effectively remove algae and bacteria from water sources.
属性
CAS 编号 |
17408-50-3 |
|---|---|
产品名称 |
Acetamide, N,N'-ethylenebis(2,2,2-trichloro- |
分子式 |
C6H6Cl6N2O2 |
分子量 |
350.8 g/mol |
IUPAC 名称 |
2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C6H6Cl6N2O2/c7-5(8,9)3(15)13-1-2-14-4(16)6(10,11)12/h1-2H2,(H,13,15)(H,14,16) |
InChI 键 |
RWNYTJHBXNDUAB-UHFFFAOYSA-N |
SMILES |
C(CNC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
规范 SMILES |
C(CNC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
其他 CAS 编号 |
17408-50-3 |
同义词 |
N,N'-Ethylenebis(2,2,2-trichloroacetamide) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




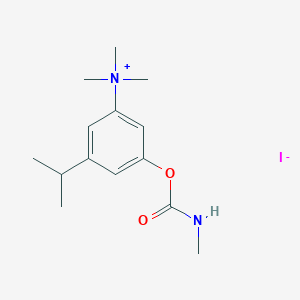
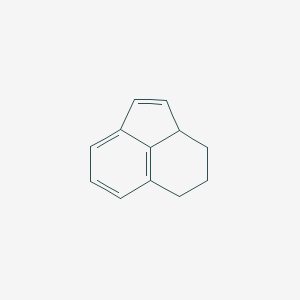
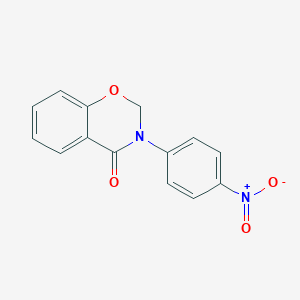


![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)

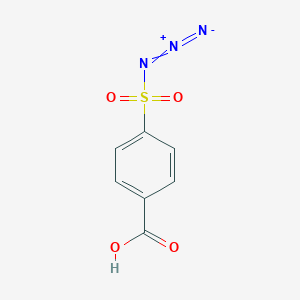

![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)


